molecular formula C6H5K2NO7S B11823418 CID 131848279

CID 131848279

Cat. No.: B11823418
M. Wt: 313.37 g/mol
InChI Key: FRSZMHGEAYKGOQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt involves the nitration of catechol followed by sulfonation and neutralization with potassium hydroxide. The general synthetic route can be summarized as follows:

Chemical Reactions Analysis

1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major products formed from these reactions include quinones, amino derivatives, and substituted catechols .

Scientific Research Applications

1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is used in studies involving enzyme inhibition and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an antioxidant.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt can be compared with other similar compounds such as:

    4-Nitrocatechol: Similar structure but lacks the sulfate group.

    Catechol: Lacks both the nitro and sulfate groups.

    4-Nitrophenol: Contains a nitro group but lacks the catechol structure.

The uniqueness of 1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt lies in its combination of nitro and sulfate groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C6H5K2NO7S

Molecular Weight

313.37 g/mol

InChI

InChI=1S/C6H5NO7S.2K/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13;;/h1-3,8H,(H,11,12,13);;

InChI Key

FRSZMHGEAYKGOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O.[K].[K]

Origin of Product

United States

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